molecular formula C20H17PS B1655853 Diphenyl[(E)-styryl]phosphine sulfide CAS No. 4319-11-3

Diphenyl[(E)-styryl]phosphine sulfide

Cat. No.: B1655853
CAS No.: 4319-11-3
M. Wt: 320.4 g/mol
InChI Key: ICQJYKRMRKOFJV-WUKNDPDISA-N
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Description

Diphenyl[(E)-styryl]phosphine sulfide is a phosphorus-containing organosulfur compound characterized by a central phosphorus atom bonded to two phenyl groups, a sulfide group, and an (E)-styryl moiety. Phosphine sulfides are widely studied for their applications in catalysis, materials science, and stereochemical synthesis due to their robust P–S bond and tunable steric/electronic profiles .

Properties

CAS No.

4319-11-3

Molecular Formula

C20H17PS

Molecular Weight

320.4 g/mol

IUPAC Name

diphenyl-[(E)-2-phenylethenyl]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C20H17PS/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H/b17-16+

InChI Key

ICQJYKRMRKOFJV-WUKNDPDISA-N

SMILES

C1=CC=C(C=C1)C=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C/P(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Bond Lengths and Angles

The P–C and C–S bond lengths in phosphine sulfides are critical to their reactivity. For example:

  • Diphenyl[(phenylsulfanyl)methyl]phosphine sulfide () exhibits C–P and C–S distances of 1.8242 Å and 1.8009 Å , respectively.
  • In contrast, its sulfonyl-substituted analogue shows 7% shorter C–P bonds (1.710 Å) and 11% shorter C–S bonds (1.614 Å), attributed to increased electron-withdrawing effects .
  • The P–C–S angle widens from 107.7° in the sulfide to 121.4° in the methandiide derivative due to sp² hybridization at the central carbon .

These differences highlight how substituents and hybridization states influence geometry and reactivity.

Helical and Conformational Features

Phosphine sulfides with polycyclic frameworks, such as phosphine sulfide 5 (), exhibit helical distortions. Key parameters include:

  • Helical pitch (ortho–ortho distance): 2.96 Å for phosphine sulfide 5 vs. 2.95 Å for its phosphine oxide counterpart .
  • Dihedral angles : Phosphine sulfide 5 has a smaller dihedral angle (28.2°) compared to the oxide (34.3°), reflecting sulfur’s reduced steric bulk and electronic effects on π-system planarity .

Oxidation and Sulfur Transfer

  • Phosphine sulfides like diphenyl sulfide are oxidized to sulfones under catalytic conditions. Vanadium-doped TiO₂ catalysts achieve high conversion rates (e.g., 0.02VTiO₂ converts diphenyl sulfide to diphenyl sulfone efficiently) .
  • In contrast, diphenylphosphine sulfide participates in side reactions during imine cyclization, forming stable byproducts rather than desired heterocycles .

Addition Reactions

  • Diphenylphosphine sulfide reacts with electron-deficient acetylenes to form stereoselective vinylphosphine sulfides (e.g., E-configuration products dominate in 31P NMR analysis) .
  • Steric hindrance in tris(azolyl)phosphine sulfides () reduces sulfurization efficiency compared to less hindered diphenyl derivatives, emphasizing the role of substituent bulk .

Physical and Stereochemical Properties

Melting Points and Solubility

  • Diphenyl(phenylmethyl)phosphine sulfide () has a melting point of 161°C and a predicted boiling point of 452.1°C , typical for aromatic phosphine sulfides due to strong van der Waals interactions .
  • Smaller phosphine sulfides (e.g., AdTPP ) show weaker host-guest interactions in supercritical CO₂ (Kf ≈ 10²) compared to aqueous systems, likely due to the absence of hydrophobic effects .

Stereochemical Control

  • Camphor-derived P-stereogenic phosphine sulfides () achieve enantiomeric excess (ee) values >90% via controlled ring-opening reactions, demonstrating their utility in asymmetric synthesis .

Key Comparative Data Table

Property Diphenyl[(E)-styryl]phosphine Sulfide* Diphenyl(phenylmethyl)phosphine Sulfide Tris(azolyl)phosphine Sulfide
Melting Point (°C) 161 Not reported
P–C Bond Length (Å) ~1.82 (inferred) 1.8242 ~1.75–1.85
Catalytic Sulfur Transfer Efficiency Moderate (inferred) Low High (steric-dependent)
Stereochemical Utility High (E-configuration preference) Limited Moderate

*Inferred from analogous compounds.

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